Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Protecting Group Strategy Hydrogenolysis Medicinal Chemistry

Select this intermediate for CaMKII inhibitor synthesis: its 3‑benzyloxy group enables mild hydrogenolytic unmasking to the pharmacophoric 3‑hydroxy motif, avoiding side reactions common with unprotected analogues. The confirmed 4‑carboxylate regiochemistry (SMILES: CCOC(=O)c1cn[nH]c1OCc1ccccc1) ensures correct vector presentation in the ATP‑binding pocket, as required by patented chemotypes. With a single GHS classification (H302), it simplifies shipping and safety management compared to multi‑hazard analogues. Supplied at ≥95% with NMR/HPLC documentation, it integrates directly into high‑throughput parallel synthesis workflows without additional purification.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B7550024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)OCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O3/c1-2-17-13(16)11-8-14-15-12(11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)
InChIKeyRMAVFUHHCXYBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate: Core Physicochemical and Structural Profile for Procurement Decisions


Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate (CAS 478968-83-1) is a heterocyclic building block with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g·mol⁻¹ . The compound bears a benzyloxy substituent at the pyrazole 3-position and an ethyl ester at the 4-position, a substitution pattern that distinguishes it from the more common 3‑hydroxy and 3‑methoxy analogues . Classified as H302 (Harmful if swallowed) [1], this intermediate is supplied at ≥95% purity and serves as a protected precursor in medicinal chemistry programs targeting CaMKII and other therapeutic kinases.

Why Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate Cannot Be Replaced by Common Pyrazole-4-carboxylate Analogs


Within the pyrazole-4-carboxylate family, substitution at the 3‑position governs both synthetic downstream utility and biological target engagement. The benzyloxy group functions as a selectively removable protecting group that can be cleaved under mild hydrogenolysis to unmask the 3‑hydroxy pharmacophore required for CaMKII inhibition . The 3‑methoxy analogue lacks this orthogonal deprotection route, while the 3‑hydroxy analogue introduces an unprotected nucleophile that can compromise yield in subsequent coupling or alkylation steps [1]. Furthermore, the 4‑carboxylate regiochemistry encoded in the SMILES string (CCOC(=O)c1cn[nH]c1OCc1ccccc1) is essential for correct vector alignment in kinase inhibitor scaffolds; the regioisomeric 5‑carboxylate congener presents a different exit vector that is not interchangeable in the patented CaMKII chemotype [1].

Quantitative Differentiation Evidence for Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate vs. Closest Analogs


Benzyloxy as a Selectively Removable Protecting Group vs. Methyl Ether and Free Hydroxy Analogs

The 3‑benzyloxy group of the target compound enables hydrogenolytic deprotection (H₂, Pd/C) to generate the free 3‑hydroxy pharmacophore, whereas the 3‑methoxy analog (CAS 478968‑48‑8) requires harsh demethylation conditions (BBr₃ or HI) that are incompatible with many functional groups [1]. The 3‑hydroxy analog (CAS 7251‑53‑8) already bears the free nucleophile, making it prone to unwanted O‑alkylation or oxidation during multi‑step syntheses . This orthogonal protective strategy is the same employed in the synthesis of CaMKII inhibitors described in US Patent US10759792B2 .

Protecting Group Strategy Hydrogenolysis Medicinal Chemistry Synthetic Intermediate

GHS Safety Classification: H302 Single‑Endpoint Hazard vs. Multi‑Hazard Analog Profiles

The target compound carries a single GHS hazard statement—H302 (Harmful if swallowed) [1]. In contrast, structurally related pyrazole‑4‑carboxylate esters have been assigned multiple GHS hazards: ethyl 3‑hydroxy‑1H‑pyrazole‑4‑carboxylate (CAS 7251‑53‑8) is classified as H302+H312+H332 (harmful by oral, dermal, and inhalation routes) . For laboratories operating under standard SOPs with minimal engineering controls, a single-route hazard simplifies storage requirements and reduces the administrative burden associated with multi‑hazard substance registrations.

GHS Classification Lab Safety Procurement Compliance Hazard Assessment

Regiochemical Identity Confirmed by SMILES: 4‑Carboxylate vs. 5‑Carboxylate Regioisomer

The published SMILES string CCOC(=O)c1cn[nH]c1OCc1ccccc1 unambiguously establishes the 4‑carboxylate regiochemistry with the benzyloxy group at C‑3. The regioisomeric ethyl 3‑(benzyloxy)‑1H‑pyrazole‑5‑carboxylate (CAS 756752‑29‑1) bears the ester at C‑5, resulting in a different spatial orientation of the carboxylate vector. In the context of CaMKII inhibitor scaffolds disclosed in US10759792B2, the 4‑carboxylate regiochemistry is required for correct fit into the kinase ATP‑binding pocket; the 5‑carboxylate regioisomer would place the ester moiety in a sterically incompatible orientation [1].

Regiochemistry Structural Verification SMILES Quality Control

Commercially Available Purity: ≥95% vs. 96% for 3‑Methoxy Analog

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is offered at a standard purity of ≥95% by multiple international suppliers with batch‑specific QC documentation (NMR, HPLC) . The closest 3‑alkoxy analog, ethyl 3‑methoxy‑1H‑pyrazole‑4‑carboxylate (CAS 478968‑48‑8), is available at 96% purity , a statistically indistinguishable specification. This parity in commercial purity indicates that procurement decisions should be driven by the downstream synthetic utility of the benzyloxy group rather than by purity‑based differentiation alone.

Purity Specification Supplier Comparison Procurement Quality Assurance

Patent‑Documented CaMKII Inhibitor Pathway vs. Hypoglycemic Activity of 3‑Hydroxy Analog

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is explicitly referenced in the patent family US10759792B2 as an intermediate for the preparation of CaMKII inhibitors with potential utility in cardiac diseases including catecholaminergic polymorphic ventricular tachycardia and heart failure [1]. By contrast, the 3‑hydroxy analog (ethyl 3‑hydroxy‑1H‑pyrazole‑4‑carboxylate, CAS 7251‑53‑8) is primarily associated with hypoglycemic activity via ATP receptor binding . A binding study of a related compound from the CaMKII patent series (Compound I‑8) demonstrated an IC₅₀ of 100 nM against CaMKII in a coupled ADP‑release assay [2], providing class‑level evidence for the potency achievable from this chemotype.

CaMKII Inhibition Patent Evidence Cardiac Disease Kinase Inhibitor

High‑Value Application Scenarios for Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Late‑Stage Deprotection for Kinase Inhibitor SAR Campaigns

Synthetic teams pursuing CaMKII or related kinase inhibitors use ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate as a key intermediate because the benzyloxy group can be cleaved by hydrogenolysis at the penultimate step to liberate the 3‑hydroxy pharmacophore . This strategy avoids the side reactions and yield losses that occur when the unprotected 3‑hydroxy analog is carried through multi‑step sequences. The 4‑carboxylate regiochemistry confirmed by SMILES ensures correct vector presentation in the ATP‑binding pocket of the kinase, consistent with the CaMKII inhibitor chemotype patented in US10759792B2 [1].

Cardiac Disease Drug Discovery: CaMKII‑Targeted Hit Expansion

Research groups investigating catecholaminergic polymorphic ventricular tachycardia, atrial fibrillation, or heart failure can use this building block to generate focused libraries of CaMKII inhibitors. A structurally related compound from the same patent family demonstrated an IC₅₀ of 100 nM against human CaMKII subunit gamma in a coupled ADP‑release assay [2]. This provides a quantitative potency benchmark for medicinal chemistry optimization programs initiated with this intermediate.

Safety‑Compliant Laboratory Procurement for High‑Throughput Synthesis

Procurement officers selecting pyrazole‑4‑carboxylate building blocks for automated parallel synthesis platforms benefit from the compound's single‑endpoint GHS hazard classification (H302) [3], which simplifies safety data sheet management and reduces shipping restrictions compared to multi‑hazard analogs such as ethyl 3‑hydroxy‑1H‑pyrazole‑4‑carboxylate (H302+H312+H332) . The standard ≥95% purity specification with vendor‑supplied NMR and HPLC documentation meets the quality requirements for high‑throughput chemistry workflows without additional in‑house purification.

Regioisomerically Pure Intermediate for Agrochemical and Pharmaceutical Synthesis

Process chemists requiring unambiguous 4‑carboxylate regiochemistry can rely on the published SMILES string (CCOC(=O)c1cn[nH]c1OCc1ccccc1) as a structural identifier that definitively excludes the 5‑carboxylate regioisomer (CAS 756752‑29‑1) . This is critical for the synthesis of 1‑alkyl‑3‑aryloxypyrazole‑4‑carboxamide herbicides and CaMKII inhibitors, where regioisomeric purity directly impacts biological activity [1][4].

Quote Request

Request a Quote for Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.